molecular formula C18H18O6 B5623926 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione

Cat. No.: B5623926
M. Wt: 330.3 g/mol
InChI Key: ZKYZUTAFOYFZEH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a three-carbon chain attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the two aldehydes in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.

    Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Automation: Implementing automated systems for monitoring and controlling the reaction process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or antioxidant properties.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy and hydroxy groups can influence its binding affinity and activity. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-(2-hydroxy-4-methoxyphenyl)ethanone: A similar compound with a shorter carbon chain.

    1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: Lacks the methoxy group on the second phenyl ring.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Lacks the hydroxy group on the second phenyl ring.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-22-12-5-6-13(15(20)9-12)16(21)10-14(19)11-4-7-17(23-2)18(8-11)24-3/h4-9,20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYZUTAFOYFZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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